Methyl 3-(1-aminoethyl)piperidine-1-carboxylate
Overview
Description
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a compound that has been synthesized for research purposes Similar compounds have been found to interact with the trace amine-associated receptor 1 (taar1) .
Mode of Action
Compounds that target taar1 typically act as agonists, binding to the receptor and activating it . This activation can lead to various downstream effects, depending on the specific cellular context.
Biochemical Pathways
Taar1 is known to be involved in the regulation of monoaminergic systems in the brain . Therefore, it is possible that activation of TAAR1 by this compound could affect these systems, potentially influencing neurotransmission and other neural processes.
Pharmacokinetics
The compound is known to be a liquid at room temperature , which could influence its absorption and distribution
Result of Action
Activation of taar1 can have various effects, including modulation of neurotransmission and neural activity . The specific effects of this compound would likely depend on the specific context in which it is used.
Action Environment
Environmental factors can greatly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can all impact how a compound behaves. For this compound, it is known to be stable at room temperature . .
Biological Activity
Methyl 3-(1-aminoethyl)piperidine-1-carboxylate is a piperidine derivative that has garnered attention for its potential biological activities. This compound features a piperidine ring, an aminoethyl side chain, and a carboxylate group, which contribute to its pharmacological properties. Research indicates that such compounds may interact with various biological targets, influencing cellular processes and potentially leading to therapeutic applications.
- Molecular Formula : C₉H₁₄N₂O₂
- Molar Mass : 174.22 g/mol
- Structure : The compound consists of a piperidine ring substituted with an aminoethyl group and a methyl ester.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It may function as a ligand, modulating receptor activity and influencing downstream signaling pathways. This can lead to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit certain enzymes, impacting metabolic pathways.
- Receptor Binding : It has been studied for its potential binding affinity to neurotransmitter receptors, which could affect neurotransmission and related physiological processes.
Anticancer Activity
Research has demonstrated that piperidine derivatives, including this compound, exhibit anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cells, suggesting it may be effective against specific tumor types:
Study | Cell Line | Effect | Reference |
---|---|---|---|
1 | FaDu (hypopharyngeal) | Increased cytotoxicity compared to bleomycin | |
2 | Various cancer lines | Induction of apoptosis and cell cycle arrest |
Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects through modulation of neurotransmitter systems. Its interaction with cholinergic pathways may provide benefits in neurodegenerative conditions:
Target | Activity | Reference |
---|---|---|
Cholinergic Receptors | Modulation of receptor activity | |
Neurotransmitter Uptake Inhibition | Potential for neuroprotective effects |
Case Studies
- Anticancer Efficacy in Preclinical Models
- A study evaluated the compound's efficacy against colorectal cancer cells. Results indicated that it significantly inhibited cell proliferation and induced apoptosis.
- Neuropharmacological Assessment
- In vitro studies demonstrated that this compound modulated neurotransmitter release in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases.
Properties
IUPAC Name |
methyl 3-(1-aminoethyl)piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-7(10)8-4-3-5-11(6-8)9(12)13-2/h7-8H,3-6,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNJKIHUDPWFJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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